2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
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Overview
Description
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole is a synthetic organic compound that features a thiazole ring and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Sulfonylation: The azetidine intermediate is then sulfonylated using 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Thiazole Ring Formation: The final step involves the coupling of the sulfonylated azetidine with a thiazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-((4-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole: Lacks the methyl group on the phenyl ring.
2-((1-((4-Methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole: Lacks the methoxy group on the phenyl ring.
2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The presence of both the methoxy and methyl groups on the phenyl ring, along with the azetidine and thiazole moieties, makes 2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxy)thiazole unique. These structural features contribute to its distinct chemical reactivity and potential biological activity.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-10-7-12(3-4-13(10)19-2)22(17,18)16-8-11(9-16)20-14-15-5-6-21-14/h3-7,11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLSRZNPLNDLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)OC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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